

Application Note: Synthesis and Utilization of N-Cyclobutyl-N-methylsulfamoyl Chloride

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Compound of Interest

Compound Name: *N-cyclobutyl-N-methylsulfamoyl chloride*

CAS No.: 1411944-92-7

Cat. No.: B2619752

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Executive Summary

This technical guide details the preparation and application of **N-cyclobutyl-N-methylsulfamoyl chloride** (CbMs-Cl), a specialized electrophilic reagent used to introduce the N-cyclobutyl-N-methylsulfamoyl moiety. This structural motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (

) and metabolic stability while offering a rigid, puckered steric profile distinct from standard isopropyl or diethyl analogs.[1]

Due to the hydrolytic instability of sulfamoyl chlorides, this guide prioritizes an in-situ generation protocol followed by immediate coupling, ensuring maximum yield and reproducibility.

Chemical Identity & Properties

Property	Description
Chemical Name	N-Cyclobutyl-N-methylsulfamoyl chloride
Structure	A sulfonyl chloride group attached to a tertiary nitrogen bearing a methyl and a cyclobutyl group.[2]
Molecular Formula	
Molecular Weight	197.68 g/mol
Physical State	Colorless to pale yellow oil (typically generated in solution).[1]
Stability	Moisture sensitive; prone to hydrolysis to the corresponding sulfamic acid.[1] Thermal decomposition >60°C.
Reactivity Class	Hard Electrophile (Sulfonyl transfer agent).[1][3]

Strategic Rationale (Mechanism & Utility)

Why this Moiety?

The N-cyclobutyl-N-methyl group acts as a "magic methyl" variant of the cyclobutyl amine scaffold.

- **Conformational Lock:** The cyclobutane ring exists in a puckered conformation (~25-35°), providing a distinct vector for the sulfamate group compared to acyclic alkyl chains.[1]
- **Metabolic Shielding:** The steric bulk of the cyclobutyl group adjacent to the nitrogen protects the sulfamate core from rapid hydrolytic or enzymatic degradation.[1]
- **Solubility:** The methyl group removes the hydrogen bond donor capability of the nitrogen, often improving membrane permeability compared to secondary sulfamates.[1]

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the secondary amine on sulfonyl chloride (

).[1] Unlike primary amines, which can form sulfamyl chlorides via isocyanates, this secondary amine pathway relies on direct displacement.[1]

Key Mechanistic Pathway:

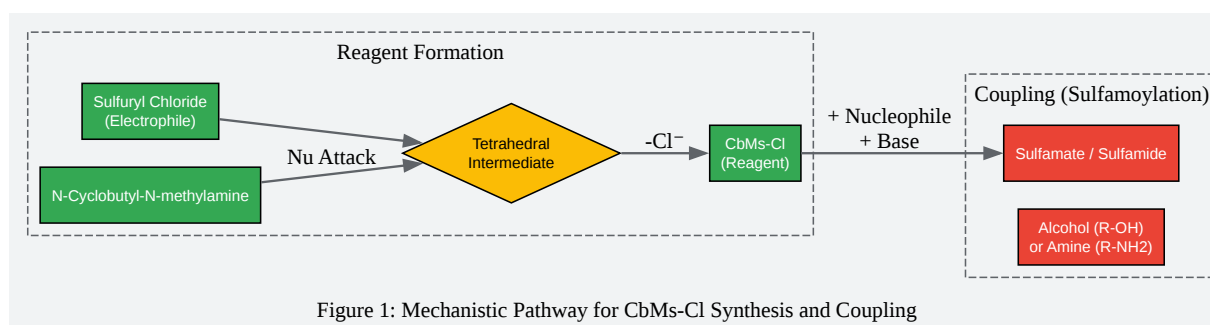
- Activation:

is activated by low temperature to prevent chlorination side reactions.[1]

- Substitution: The amine attacks the sulfur, displacing one chloride.[1]

- Trapping: The base (TEA or DIPEA) scavenges the generated

[1]



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Experimental Protocols

Safety Pre-Requisites

- Sulfuryl Chloride (

): Highly corrosive, lachrymator.[1] Reacts violently with water to release

and

gas.[1] Handle only in a functioning fume hood.

- Pressure: The reaction generates gas.^[1]^[4] Ensure the system is vented through a drying tube or scrubber; do not seal the vessel completely.^[1]

Protocol A: In-Situ Synthesis of CbMs-Cl

Use this protocol to generate the reagent immediately before coupling.

Reagents:

- N-Cyclobutyl-N-methylamine (1.0 equiv)
- Sulfuryl chloride (1.1 equiv)
- Triethylamine () or DIPEA (1.2 equiv)
- Dichloromethane (DCM), anhydrous (0.2 M concentration relative to amine)

Step-by-Step:

- Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.^[1]
- Solvent Charge: Add anhydrous DCM and sulfuryl chloride (). Cool the solution to -78°C (dry ice/acetone bath).
 - Note: Low temperature is critical to prevent the chlorination of the cyclobutane ring or the methyl group.^[1]
- Amine Addition: Mix the N-cyclobutyl-N-methylamine and the base () in a separate vial with a small amount of DCM. Add this mixture dropwise to the cold solution over 30 minutes.
- Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

- Checkpoint: The solution should remain clear to pale yellow.[1] A dark orange/brown color indicates decomposition or over-chlorination.[1]
- Workup (Optional but recommended for purity): If the coupling partner is sensitive to excess, rapidly wash the cold organic layer with ice-cold 5%

, dry over

, and filter.[1] Do not concentrate to dryness as the neat chloride is unstable.[1] Use the solution directly in Step 4.3.

Protocol B: Coupling to Alcohols (Sulfamate Synthesis)

Target: R-O-SO₂-N(Me)(c-Bu)

Reagents:

- Target Alcohol (0.8 equiv relative to the theoretical yield of CbMs-Cl)
- Sodium Hydride (NaH, 60% dispersion) or DBU (for acid-sensitive substrates)
- Solvent: DMF or THF (anhydrous)

Step-by-Step:

- Activation of Alcohol: In a separate flask, dissolve the target alcohol in anhydrous DMF (or THF).[1] Cool to 0°C.[1][5]
- Deprotonation: Add NaH (1.2 equiv) carefully. Stir for 30 mins until gas evolution ceases.
 - Alternative: If the molecule is base-sensitive, use DBU (1.5 equiv) instead of NaH and skip the pre-stirring.
- Coupling: Add the solution of CbMs-Cl (from Protocol A) dropwise to the alkoxide solution at 0°C.
- Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for mass M + 133 + 16 (oxygen) roughly, depending on ionization).[1]

- Quench: Quench with saturated

. Extract with EtOAc.[1]

Protocol C: Coupling to Amines (Sulfamide Synthesis)

Target: R-NH-SO₂-N(Me)(c-Bu)

Step-by-Step:

- Dissolve the target amine (0.9 equiv) and TEA (2.0 equiv) in DCM.[1]
- Cool to 0°C.
- Add the CbMs-Cl solution dropwise.[1]
- Stir at Room Temperature (RT) for 2–6 hours. DMAP (0.1 equiv) can catalyze sluggish reactions.[1]

Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield / Unreacted Alcohol	Hydrolysis of CbMs-Cl before coupling.	Ensure all solvents are strictly anhydrous.[1] Use the "In-Situ" solution immediately. Do not store.
Dark/Black Reaction Mixture	Thermal decomposition or chlorination of the alkyl groups. [1]	Maintain reaction temperature strictly at -78°C during addition. Ensure is fresh (colorless).
Sulfamic Acid Byproduct	Moisture ingress.[1]	Check lines. Ensure the base (TEA/DIPEA) is dry (distilled or stored over KOH).[1]
Steric Hindrance	Cyclobutyl group blocking attack.[1]	Switch solvent to DMF for the coupling step to increase nucleophilicity of the alkoxide. [1] Heat to 40°C only after reagent addition is complete.

Process Workflow Diagram

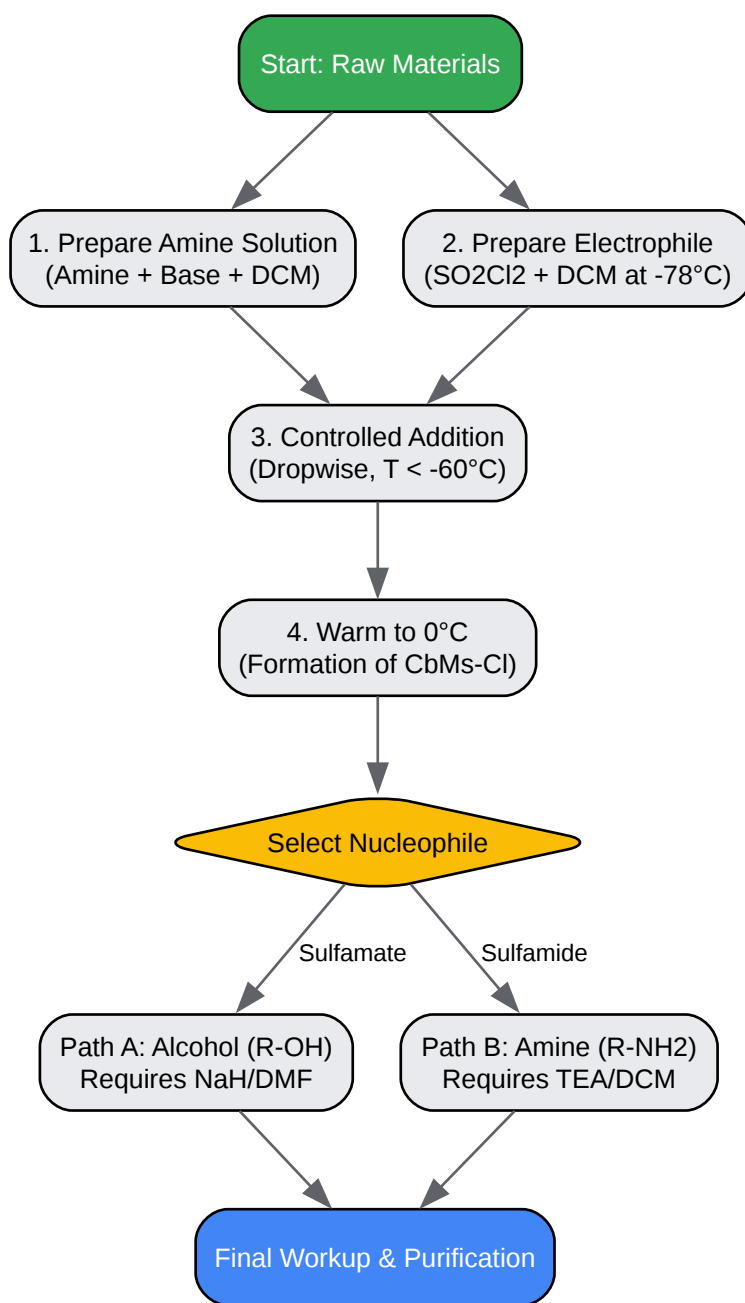


Figure 2: Experimental Workflow for CbMs-Cl Synthesis and Application

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